Product packaging for 2-Cyanoethyl dibutyldithiocarbamate(Cat. No.:CAS No. 63505-34-0)

2-Cyanoethyl dibutyldithiocarbamate

Cat. No.: B14495029
CAS No.: 63505-34-0
M. Wt: 258.5 g/mol
InChI Key: POKOHLZMQPCOHD-UHFFFAOYSA-N
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Description

2-Cyanoethyl dibutyldithiocarbamate (CAS 63505-34-0) is an organosulfur compound of significant interest in industrial research, particularly as a selective collector in the froth flotation of sulfide ores . Research indicates that related cyanoethyl dithiocarbamates demonstrate a remarkable ability to form stable complexes with metals like gold and coat the surface of gold-bearing sulphides such as chalcopyrite . In application studies, this class of collector enhanced the floatability of chalcopyrite by 1.5 to 2.0 times compared to conventional xanthate collectors at low reagent consumption . Its mechanism of action leverages the strong electron-donating and chelating properties of the dithiocarbamate functional group, which allows it to form stable surface coatings on target minerals, increasing their hydrophobicity and thus their recovery during flotation . This selectivity is also beneficial for producing copper-gold concentrates with lower arsenic content . Dithiocarbamates in general are noted for their versatility, finding applications beyond mineral processing in areas such as heavy metal remediation, vulcanization accelerators, and lubricant additives due to their metal-binding capacity . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2S2 B14495029 2-Cyanoethyl dibutyldithiocarbamate CAS No. 63505-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63505-34-0

Molecular Formula

C12H22N2S2

Molecular Weight

258.5 g/mol

IUPAC Name

2-cyanoethyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3

InChI Key

POKOHLZMQPCOHD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCCC#N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Cyanoethyl Dibutyldithiocarbamate

Development of Efficient Synthetic Routes for 2-Cyanoethyl Dibutyldithiocarbamate

The efficient construction of the this compound scaffold is primarily accomplished through a three-component reaction strategy. This approach offers high atom economy and often simplifies purification processes.

One-Pot Reaction Protocols for Dithiocarbamate (B8719985) Formation

One-pot syntheses are highly valued for their operational simplicity and efficiency, combining multiple reaction steps in a single vessel without the isolation of intermediates. The synthesis of dithiocarbamates, including the 2-cyanoethyl derivative, is well-suited to this approach. The general strategy involves the in situ formation of a dithiocarbamate salt from a secondary amine and carbon disulfide, which then reacts with a suitable electrophile.

In a typical one-pot procedure for a related compound, N,N-diethyldithiocarbamate nitrile ethyl, the synthesis is carried out in a dimethyl sulfoxide (B87167) solvent. This method is noted for effectively reducing the intensity of the reaction and lowering the associated risks. researchgate.net The reaction of dibutylamine (B89481), carbon disulfide, and a cyanoethylating agent like acrylonitrile (B1666552) follows a similar pathway, proceeding through a Michael-type addition.

Solvent-Free Synthesis Approaches

In a move towards more environmentally benign chemical processes, solvent-free synthesis of dithiocarbamates has been explored. These methods reduce waste and can lead to simpler work-up procedures. For the synthesis of various S-alkyl dithiocarbamates, a highly efficient, mild, and simple one-pot reaction of amines, carbon disulfide, and alkyl halides has been developed that proceeds without a catalyst under solvent-free conditions. This approach is characterized by its high atom economy.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the synthesis of a similar compound, N,N-diethyldithiocarbamate nitrile ethyl, a yield of 91.06% with a purity of 94.23% was achieved using dimethyl sulfoxide as the solvent. researchgate.net This suggests that polar aprotic solvents can be effective for this type of transformation. The choice of base, if required, and the reaction temperature are also critical factors that can influence the rate and outcome of the Michael addition step. While specific optimization data for the dibutyl derivative is not extensively detailed in the cited literature, the conditions for the diethyl analogue provide a strong starting point for optimization studies.

Precursor Chemistry in this compound Synthesis

The successful synthesis of this compound is fundamentally dependent on the reactivity of its precursors. The interaction between dibutylamine and carbon disulfide forms the nucleophilic dithiocarbamate, which is then functionalized by a cyanoethylating agent.

Utilization of Dibutylamine and Carbon Disulfide

The initial step in the synthesis is the reaction of dibutylamine with carbon disulfide. Dibutylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This reaction, typically carried out in the presence of a base or in a suitable solvent, leads to the formation of the dibutyldithiocarbamate anion. This anion is a soft nucleophile, which makes it an excellent partner for subsequent reaction with soft electrophiles. The formation of the sodium salt of dibutyldithiocarbamate has been described by the reaction of dibutylamine with carbon disulfide and sodium hydroxide. ijpsonline.com

Role of Cyanoethylating Agents in Functionalization

The final step in the synthesis of this compound involves the introduction of the cyanoethyl group. This is typically achieved using a cyanoethylating agent, with acrylonitrile being a common and effective choice. Acrylonitrile is an α,β-unsaturated nitrile, making it an excellent Michael acceptor.

The dibutyldithiocarbamate anion, generated in the first step, attacks the β-carbon of acrylonitrile in a conjugate or Michael addition reaction. This reaction is highly efficient and is the key bond-forming step that attaches the cyanoethyl moiety to the sulfur atom of the dithiocarbamate. The presence of the electron-withdrawing nitrile group activates the double bond of acrylonitrile, facilitating the nucleophilic attack by the dithiocarbamate.

Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a wide array of analogues. Key strategies involve altering the N-alkyl substituents, functionalizing the cyanoethyl group, and introducing chirality to explore stereoselective interactions.

Exploration of Alkyl Chain Variations

The identity of the alkyl groups on the nitrogen atom significantly influences the lipophilicity and steric profile of dithiocarbamates. The general synthesis of S-alkyl dithiocarbamates involves a one-pot, three-component reaction of a secondary amine, carbon disulfide, and an alkylating agent. This straightforward approach allows for considerable variation in the alkyl substituents.

The synthesis of this compound itself follows this principle, where dibutylamine is reacted with carbon disulfide to form the dibutyldithiocarbamate anion, which is then alkylated by acrylonitrile (2-propenenitrile). A similar reaction has been reported for the synthesis of the diethyl analogue, N,N-diethyldithiocarbamate nitrile ethyl, in dimethyl sulfoxide, achieving a high yield and purity. researchgate.net

By substituting dibutylamine with other secondary amines, a diverse library of analogues can be generated. The reaction is generally efficient and proceeds under mild, often solvent-free conditions. organic-chemistry.org The choice of the secondary amine directly translates to the N-substituents in the final product. For instance, using dimethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) would yield the corresponding N,N-dialkyl- or N-cycloalkyl-2-cyanoethyl dithiocarbamates.

The impact of varying the alkyl chain length and branching on the compound's properties can be systematically studied. For example, increasing the alkyl chain length is expected to enhance lipophilicity. The table below illustrates potential analogues that can be synthesized by varying the secondary amine precursor.

Secondary AmineResulting Analogue of this compoundExpected Change in Property
Dimethylamine2-Cyanoethyl dimethyldithiocarbamateIncreased hydrophilicity
Diethylamine2-Cyanoethyl diethyldithiocarbamate (B1195824)---
Dipropylamine2-Cyanoethyl dipropyldithiocarbamateIncreased lipophilicity
Diisopropylamine2-Cyanoethyl diisopropyldithiocarbamateIncreased steric bulk
Piperidine1-(2-Cyanoethylthio)carbonylpiperidineIntroduction of a cyclic moiety

This systematic variation allows for the fine-tuning of the molecule's properties for specific applications.

Introduction of Diverse Functional Groups on the Cyanoethyl Moiety

The cyanoethyl group of this compound is a versatile handle for introducing a variety of functional groups, thereby expanding the chemical diversity of the scaffold. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack. libretexts.org This reactivity can be harnessed to convert the nitrile into other functional moieties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org This would transform this compound into 3-(dibutyldithiocarbamoyl)propanoic acid. This introduces a polar, ionizable group, which could significantly alter the solubility and biological targeting of the molecule. The hydrolysis of related thiocarbamates has been studied, indicating that the stability of the dithiocarbamate ester linkage needs to be considered under the reaction conditions. nih.govnih.govmdpi.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction would yield 3-(dibutyldithiocarbamoyl)propan-1-amine, introducing a basic amino group that can be further functionalized or used to modulate the compound's properties.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with nitrile oxides can lead to the formation of five-membered heterocyclic rings like isoxazoles. nih.govyoutube.com This strategy allows for the construction of more complex architectures containing the dithiocarbamate moiety.

The following table summarizes potential functional group transformations of the cyanoethyl moiety:

Reaction TypeReagentsResulting Functional GroupPotential Product
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid3-(Dibutyldithiocarbamoyl)propanoic acid
ReductionLiAlH₄, then H₂OPrimary Amine3-(Dibutyldithiocarbamoyl)propan-1-amine
CycloadditionR-CNOIsoxazoleThis compound-derived isoxazole

These transformations highlight the potential to create a wide range of derivatives with diverse chemical and physical properties.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into the structure of this compound can lead to enantiomers with distinct biological activities. Stereoselective synthesis can be achieved by employing chiral precursors or auxiliaries.

One established method for synthesizing chiral dithiocarbamates involves the use of chiral secondary amines derived from natural sources, such as (S)-proline. epa.govresearchgate.net For example, reacting a chiral amine with carbon disulfide and an alkylating agent yields a chiral dithiocarbamate. This approach has been used to prepare enantiomeric dithiocarbamates derived from (R)-(-)- or (S)-(+)-2-(methoxymethyl)pyrrolidine. epa.gov These chiral dithiocarbamates can then undergo further diastereoselective reactions.

Another strategy involves the use of a chiral auxiliary. A prochiral amine could be reacted with a chiral auxiliary, followed by the dithiocarbamate formation and subsequent removal of the auxiliary. The Ellman's chiral tert-butanesulfinamide reagent is a well-known chiral auxiliary used for the stereoselective synthesis of chiral amines and could potentially be adapted for the synthesis of chiral dithiocarbamates. osi.lvnih.gov

Furthermore, enzymatic desymmetrization of prochiral precursors represents a powerful tool for obtaining enantioenriched compounds. nih.govresearchgate.net For instance, a prochiral diamine could be selectively acylated by an enzyme, followed by conversion of the remaining free amine to a dithiocarbamate.

The table below outlines potential strategies for the stereoselective synthesis of chiral analogues:

StrategyChiral SourceExample PrecursorPotential Chiral Product
Chiral Pool Synthesis(S)-Proline derivative(S)-2-(Aminomethyl)pyrrolidineChiral pyrrolidine-based dithiocarbamate
Chiral AuxiliaryEllman's ReagentProchiral amine + tert-butanesulfinamideEnantioenriched dithiocarbamate
Enzymatic DesymmetrizationLipaseProchiral diamineEnantioenriched amino dithiocarbamate

These approaches provide pathways to access stereochemically defined analogues of this compound, which is crucial for investigating stereospecific interactions with biological targets.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyanoethyl Dibutyldithiocarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 2-Cyanoethyl dibutyldithiocarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including information on the chemical environment of each atom and their connectivity.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the two butyl groups and the cyanoethyl moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

The structure, with protons labeled for assignment, is: (CH₃ᵃ-CH₂ᵇ-CH₂ᶜ-CH₂ᵈ)₂-N-C(=S)-S-CH₂ᵉ-CH₂ᶠ-C≡N

The predicted ¹H NMR chemical shifts are detailed in the table below. The N-CH₂ protons (d) are significantly deshielded by the adjacent nitrogen atom of the dithiocarbamate (B8719985) group. Similarly, the S-CH₂ protons (e) are shifted downfield due to the neighboring sulfur atom, while the protons adjacent to the electron-withdrawing cyano group (f) also appear at a lower field compared to simple alkanes.

LabelAssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
a-CH₃~0.9Triplet
b-CH₂-~1.4Sextet
c-CH₂-~1.7Quintet
dN-CH₂-~3.8Triplet
eS-CH₂-~3.4Triplet
f-CH₂-CN~2.8Triplet

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. compoundchem.comoregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly characteristic of the functional group.

The structure, with carbons labeled for assignment, is: (C¹H₃-C²H₂-C³H₂-C⁴H₂)₂-N-C⁸(=S)-S-C⁵H₂-C⁶H₂-C⁷≡N

Key features in the predicted ¹³C NMR spectrum include the highly deshielded signal for the dithiocarbamate carbon (C⁸) around 195-200 ppm and the signal for the nitrile carbon (C⁷) in the typical range of 117-120 ppm. The carbons attached to the heteroatoms (C⁴ and C⁵) are also shifted downfield.

LabelAssignmentPredicted Chemical Shift (δ, ppm)
1-CH₃~14
2-CH₂-~20
3-CH₂-~29
4N-CH₂-~53
5S-CH₂-~33
6-CH₂-CN~18
7-C≡N~118
8N-C(=S)-S~198

Advanced Two-Dimensional NMR Techniques

To unambiguously confirm the structure and assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons: Hᵃ with Hᵇ, Hᵇ with Hᶜ, and Hᶜ with Hᵈ, confirming the integrity of the butyl chains. It would also show a correlation between Hᵉ and Hᶠ, confirming the -CH₂-CH₂- linkage in the cyanoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each carbon signal that bears protons by linking the known proton shifts to their corresponding carbon shifts (e.g., Hᵃ to C¹, Hᵇ to C², etc.).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity between different functional groups by detecting longer-range (typically 2-3 bond) ¹H-¹³C correlations. youtube.comcolumbia.edu For this molecule, key HMBC correlations would include:

A cross-peak between the N-CH₂ protons (Hᵈ) and the dithiocarbamate carbon (C⁸), confirming the attachment of the butyl groups to the nitrogen atom, which is in turn bonded to the C=S carbon.

A correlation between the S-CH₂ protons (Hᵉ) and the dithiocarbamate carbon (C⁸), which links the cyanoethyl group to the sulfur atom of the dithiocarbamate core.

A correlation between the -CH₂-CN protons (Hᶠ) and the nitrile carbon (C⁷), confirming the position of the cyano group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysislibretexts.orgchemguide.co.uk

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₂₂N₂S₂. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass.

The exact mass (monoisotopic mass) is calculated as:

Formula: C₁₂H₂₂N₂S₂

Calculated Exact Mass: 258.1228 Da

An experimental HRMS measurement yielding a mass value extremely close to the calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion (such as the molecular ion, M⁺•, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. miamioh.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound ([M+H]⁺, m/z 259.1306), characteristic fragmentation pathways would involve the cleavage of the weaker bonds, particularly around the dithiocarbamate core.

Key expected fragmentation patterns include:

Cleavage of the S-C bond: The bond between the sulfur and the cyanoethyl group is a likely point of cleavage, leading to the formation of characteristic fragment ions.

Cleavage of the N-C bonds: Fragmentation can occur at the N-C(S) bond or within the butyl chains attached to the nitrogen.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chains are sufficiently long. miamioh.edu

The table below details some of the expected major fragment ions in the MS/MS spectrum of protonated this compound.

Predicted m/zProposed Fragment Ion StructureNeutral Loss
202.1032[(C₄H₉)₂N=C=S]⁺HSCH₂CH₂CN
174.0721[(C₄H₉)₂NCS]⁺•SCH₂CH₂CN
130.1596[(C₄H₉)₂N=CH₂]⁺CS₂ + C₂H₃CN
88.0401[C₄H₉NCS]H⁺C₄H₉, C₂H₄, CN
57.0704[C₄H₉]⁺(C₄H₉)NCS₂CH₂CH₂CN

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides definitive evidence for the presence of its key structural features: the thiocarbonyl group of the dithiocarbamate moiety and the nitrile group of the cyanoethyl substituent.

The dithiocarbamate group (-NCS₂) gives rise to several characteristic vibrations, with the thiocarbonyl (C=S) and carbon-sulfur (C-S) stretching frequencies being of primary diagnostic importance. The "thioureide" band (ν(C-N)) is also a key feature, appearing at a higher frequency than a typical C-N single bond due to its partial double bond character.

The C=S stretching vibration in dithiocarbamate derivatives is often complex and can couple with other vibrations, leading to absorptions across a range of frequencies. researchgate.net In dithiocarbamate complexes, a strong band assigned to the thioureide bond (often referred to as the C-N stretching vibration) is typically observed in the 1474-1515 cm⁻¹ region. ajrconline.org The position of this band is sensitive to the electronic properties of the substituents on the nitrogen atom and the nature of any coordinated metal atom. biotech-asia.org

The C-S stretching vibration provides further confirmation of the dithiocarbamate structure. A single band in the region of 1000-1030 cm⁻¹ is indicative of a symmetrically bidentate dithiocarbamate ligand, where both sulfur atoms are coordinated. ajrconline.org The presence of bands in the 805-830 cm⁻¹ and 1075-1110 cm⁻¹ regions can also be attributed to vibrations with significant C=S stretching character. researchgate.net The relative intensity of the C=S stretching band can be influenced by the electronegativity of the elements attached to the thiocarbonyl group. cdnsciencepub.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Key Characteristics
ν(C-N) "Thioureide"1474 - 1515Strong band, indicates partial double bond character. Position affected by substituents. ajrconline.orgbiotech-asia.org
ν(C-S)~1000 - 1030Single band suggests symmetric coordination of sulfur atoms. ajrconline.org
ν(C=S) Coupled805 - 830 and 1075 - 1110Represents vibrations with significant thiocarbonyl stretching character. researchgate.net

The nitrile functional group (C≡N) provides a highly characteristic and readily identifiable absorption band in the IR spectrum. This peak is typically sharp and intense due to the large change in dipole moment during the stretching vibration of the polar C≡N triple bond. spectroscopyonline.com

For saturated aliphatic nitriles, such as the 2-cyanoethyl group in the target compound, the C≡N stretching vibration appears in a distinct region of the spectrum, generally between 2240 and 2260 cm⁻¹. spectroscopyonline.comlmu.edu This region has minimal overlap with other common functional group absorptions, making the nitrile peak a reliable diagnostic marker. spectroscopyonline.comresearchgate.netquimicaorganica.org The exact frequency can be influenced by the local electronic environment; electron-withdrawing groups can shift the frequency to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. lmu.edu The presence of conjugation between the nitrile group and an adjacent double bond or aromatic ring would lower the stretching frequency to below 2230 cm⁻¹, but this is not expected for this compound. spectroscopyonline.comlmu.edu

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Saturated Aliphatic NitrileC≡N Stretch2240 - 2260Sharp, Strong spectroscopyonline.comlmu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org It provides valuable information about the electronic structure of conjugated systems and chromophores.

The dithiocarbamate moiety, specifically the N-C(=S)S group, acts as a chromophore, the part of the molecule responsible for absorbing light. fiveable.me The electronic spectrum of dithiocarbamate derivatives is characterized by intense absorption bands in the UV region, arising primarily from π → π* and n → π* transitions associated with the C=S and N-C=S groups. researchgate.net

Studies on various dithiocarbamate complexes show characteristic absorptions. For instance, bands are often observed around 245-256 nm and 289-325 nm, which can be ascribed to π → π* transitions associated with the N-C=S and S-C=S groups, respectively. researchgate.net A lower energy, broad band in the visible region can sometimes be observed, which may be assigned to n → π* transitions. researchgate.net In copper(II) dithiocarbamate complexes, a prominent absorption band is often seen around 435-437 nm. nsc.ru The exact wavelengths and molar absorptivities (extinction coefficients) are dependent on the solvent and the substituents attached to the nitrogen atom.

Electronic transitions in molecules involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com For the dithiocarbamate chromophore, the primary transitions of interest are:

π → π transitions:* An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands.

n → π transitions:* An electron from a non-bonding orbital (e.g., on the sulfur atoms) is promoted to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. nih.gov

The extent of conjugation in a molecule has a profound effect on its UV-Vis spectrum. openstax.org An increase in conjugation, or the number of alternating double and single bonds, decreases the energy gap between the HOMO and LUMO. youtube.com This results in the absorption of light at longer wavelengths (a bathochromic or "red" shift). youtube.comopenstax.org While the 2-cyanoethyl group itself is not conjugated with the dithiocarbamate moiety, derivatives could be synthesized where conjugation effects would become significant. For example, replacing the butyl groups with aromatic rings would extend the conjugated system and shift the absorption maxima to longer wavelengths. openstax.org

Electronic TransitionDescriptionTypical Spectral Characteristics
π → πElectron moves from a π bonding to a π antibonding orbital.High energy, strong intensity absorption bands, typically in the UV region. researchgate.netnih.gov
n → πElectron moves from a non-bonding to a π antibonding orbital.Lower energy, weaker intensity absorption bands compared to π → π*. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assessing purity and analyzing its presence in complex matrices. tandfonline.commdpi.com

The direct analysis of dithiocarbamates can be challenging due to their thermal instability and low solubility in common organic solvents. tandfonline.comtandfonline.com Therefore, two main analytical strategies are employed:

Direct Analysis via Liquid Chromatography: HPLC, often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is a common method for analyzing dithiocarbamates. tandfonline.commdpi.com To improve volatility and stability, dithiocarbamates are often derivatized before analysis. nih.govjst.go.jp A frequent approach involves methylation using reagents like methyl iodide or dimethyl sulfate (B86663) to form the more stable methyl esters, which can then be separated, typically on a reverse-phase C18 column. nih.govjst.go.jpjst.go.jp The use of Ultra-High-Performance Liquid Chromatography (UPLC) can offer faster analysis times and improved resolution. nih.gov

Indirect Analysis via Gas Chromatography: A traditional and widely used method for the determination of total dithiocarbamate content involves their decomposition via hot acid hydrolysis to form carbon disulfide (CS₂). tandfonline.commdpi.comthermofisher.com This volatile product is then extracted and analyzed by GC, often with selective detectors like a mass spectrometer (GC-MS), a flame photometric detector (FPD), or an electron capture detector (ECD). mdpi.comencyclopedia.pub While robust, this approach is a "sum method," meaning it measures the total amount of CS₂ produced and cannot differentiate between individual dithiocarbamate compounds present in a mixture. tandfonline.comthermofisher.com

The choice of method depends on the analytical goal. For assessing the purity of a synthesized batch of this compound, a direct HPLC or LC-MS method would be ideal. For quantifying total dithiocarbamate residues in a complex sample, the indirect GC method is often employed. tandfonline.comnih.gov Method validation is crucial and typically involves evaluating parameters such as linearity, accuracy, precision (repeatability), and limits of quantification (LOQ). nih.govjst.go.jp

TechniquePrincipleApplication for DithiocarbamatesCommon Detectors
HPLC/UPLCSeparation in a liquid mobile phase on a solid stationary phase.Purity assessment and analysis of individual compounds, often after derivatization to methyl esters. tandfonline.comnih.govjst.go.jpUV, Mass Spectrometry (MS) tandfonline.comjst.go.jp
GCSeparation in a gaseous mobile phase in a coated capillary column.Analysis of total dithiocarbamate content via decomposition to CS₂. mdpi.comthermofisher.comMass Spectrometry (MS), Flame Photometric (FPD), Electron Capture (ECD) mdpi.comencyclopedia.pub

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of dithiocarbamates. jst.go.jprsc.org For the analysis of dithiocarbamates, reversed-phase HPLC is often employed, utilizing a non-polar stationary phase and a polar mobile phase. acs.orgnih.gov

A variety of HPLC methods have been developed for the analysis of dithiocarbamates. One such method involves the in-situ formation of a copper(II)-dithiocarbamate complex, which is then separated on a C-18 reversed-phase column. acs.org The detection is typically carried out using a UV detector at the wavelength of maximum absorption for the complex, which falls between 260-287 nm. acs.org To enhance the separation of these complexes, an ion-pairing reagent like hexanesulfonate can be added to the mobile phase. acs.org

Derivatization is another common strategy to improve the chromatographic properties and detectability of dithiocarbamates. Methylation, using reagents like methyl iodide, converts the dithiocarbamates into their more stable and less polar methyl esters, which can then be effectively separated by HPLC. jst.go.jp

The mobile phase composition is a critical parameter in HPLC analysis. For dithiocarbamate analysis, a mixture of an aqueous buffer (such as sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is commonly used. acs.orgnih.gov The pH of the mobile phase is also crucial, as most dithiocarbamates are unstable at low pH. acs.org

Table 1: Illustrative HPLC Conditions for Dithiocarbamate Analysis

ParameterConditionSource
Column C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, YMC ODS AM-312) jst.go.jpacs.orgnih.gov
Mobile Phase Acetonitrile and water (often with additives like formic acid or a buffer) jst.go.jpnih.gov
Detector UV Detector (e.g., at 278 nm) or Tandem Mass Spectrometry (MS/MS) nih.govnih.gov
Flow Rate Typically 0.4 - 1.0 mL/min acs.orgnih.gov
Injection Volume 5 - 20 µL nih.govnih.gov
Derivatization Agent Methyl iodide or dimethyl sulfate for methylation jst.go.jpnih.gov

This table presents a generalized set of conditions. Specific parameters may vary depending on the exact dithiocarbamate being analyzed and the laboratory's specific methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. restek.comwjpls.org In the context of dithiocarbamates, GC-MS is not typically used for the direct analysis of the parent compounds due to their low volatility and thermal instability. thermofisher.comthermofisher.comtechnologynetworks.com Instead, it is the method of choice for identifying and quantifying their volatile byproducts and degradation products, most notably carbon disulfide (CS₂). thermofisher.comthermofisher.comtechnologynetworks.com

The standard method for analyzing total dithiocarbamate content involves the acid hydrolysis of the sample, which quantitatively converts the dithiocarbamates into carbon disulfide and the corresponding amine. thermofisher.comthermofisher.comtechnologynetworks.com The liberated CS₂ is then extracted into a suitable solvent, such as iso-octane, and analyzed by GC-MS. thermofisher.comnih.gov This approach provides a measure of the total dithiocarbamate concentration, expressed as mg of CS₂ per kg of the sample. thermofisher.com

The GC-MS system is typically equipped with a capillary column suitable for separating volatile compounds. nih.gov The mass spectrometer serves as a highly selective detector, allowing for the unambiguous identification of CS₂ based on its characteristic mass spectrum, with prominent ions at m/z 76 and 78. thermofisher.com

Table 2: Typical GC-MS Parameters for Carbon Disulfide Analysis

ParameterConditionSource
GC Column Capillary column (e.g., RXi-5-Sil MS) nih.gov
Carrier Gas Helium wjpls.org
Injection Mode Split or Splitless nih.gov
Oven Temperature Program A programmed temperature ramp is used to separate the analyte from other volatile components. wjpls.orgnih.gov
Mass Spectrometer Quadrupole or Ion Trap thermofisher.com
Ionization Mode Electron Impact (EI) wjpls.org
Detection Mode Selected Ion Monitoring (SIM) or Full Scan thermofisher.comnih.gov

This table provides a general overview of GC-MS conditions. The specific parameters will be optimized based on the instrument and the specific requirements of the analysis.

Coordination Chemistry of Dithiocarbamate Ligands with Metal Centers Relevant to 2 Cyanoethyl Dibutyldithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) Coordination

Dithiocarbamates are monoanionic ligands that are highly effective chelating agents for metal ions. nih.gov Their coordinating ability stems from the presence of two sulfur donor atoms, which can bind to a metal center. nih.gov

Dithiocarbamate ligands are versatile in their coordination behavior, primarily acting as bidentate chelating agents, forming a stable four-membered ring with the metal center. researchgate.netsysrevpharm.org This is the most common mode of coordination. However, they can also exhibit other coordination modes, including:

Monodentate: In some cases, only one sulfur atom of the dithiocarbamate ligand coordinates to the metal center. nih.govnih.gov

Anisobidentate: This mode involves one strong and one weak metal-sulfur bond.

Bidentate Bridging: The dithiocarbamate ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal. sysrevpharm.org

The small "bite angle" of the dithiocarbamate ligand, the angle formed by the two coordinating sulfur atoms and the metal center, contributes to the stability of the resulting chelate ring. sysrevpharm.org The flexibility in coordination modes allows for the formation of a wide variety of molecular architectures, from simple monomers to complex polymers. sysrevpharm.org

The electronic structure of the dithiocarbamate ligand is best described by a set of resonance structures. wikipedia.org The key resonance forms illustrate the delocalization of the lone pair of electrons from the nitrogen atom across the dithiocarbamate backbone. nih.govwikipedia.org This electron delocalization has several important consequences:

It imparts partial double bond character to the C-N bond, leading to a planar NCS₂ core. wikipedia.org

It increases the electron density on the sulfur atoms, enhancing their basicity and ability to coordinate to metal ions. wikipedia.org

The existence of both soft dithiocarbamate and hard thioureide resonance forms allows these ligands to stabilize metals in a wide range of oxidation states. nih.govnih.gov

The main resonance structures of a dithiocarbamate anion are depicted below:

Resonance structures of a dithiocarbamate anion

Figure 1: Main resonance structures of a dithiocarbamate anion.

This electronic flexibility is a key factor in the rich coordination chemistry of dithiocarbamate ligands.

Synthesis and Characterization of Metal Complexes of Dibutyldithiocarbamate Derivatives

Metal complexes of dibutyldithiocarbamate and its derivatives are typically synthesized by reacting a salt of the dithiocarbamate ligand with a metal salt in a suitable solvent. wikipedia.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Dibutyldithiocarbamate ligands readily form stable complexes with a variety of transition metals, including copper (Cu), zinc (Zn), and nickel (Ni). uj.ac.za

Copper Complexes: Copper can form complexes with dithiocarbamates in various oxidation states, most commonly Cu(II). mdpi.com Homoleptic [Cu(S₂CNR₂)₂] complexes are prevalent and typically exhibit a distorted square planar geometry. mdpi.com

Zinc Complexes: Zinc(II) dithiocarbamate complexes generally adopt a tetrahedral geometry. researchgate.netrsc.org However, they can also form dimeric structures in the solid state. researchgate.net

Nickel Complexes: Nickel(II) complexes with dithiocarbamate ligands typically exhibit a square planar coordination geometry. rsc.org

The synthesis of these complexes often involves a straightforward metathesis reaction. wikipedia.org For instance, reacting sodium dibutyldithiocarbamate with a metal chloride salt yields the corresponding metal dibutyldithiocarbamate complex.

Interactive Table: Examples of Transition Metal Dithiocarbamate Complexes and Their Geometries
Metal IonTypical Dithiocarbamate LigandCommon Oxidation StateTypical Coordination Geometry
Copper (Cu)Dialkyldithiocarbamate+2Distorted Square Planar mdpi.com
Zinc (Zn)Dialkyldithiocarbamate+2Tetrahedral rsc.org
Nickel (Ni)Dialkyldithiocarbamate+2Square Planar rsc.org
Cobalt (Co)Dialkyldithiocarbamate+3Distorted Octahedral tandfonline.com
Iron (Fe)Dialkyldithiocarbamate+3Distorted Octahedral

One of the remarkable features of dithiocarbamate ligands is their ability to stabilize a wide range of oxidation states in the coordinated metal center. nih.govsysrevpharm.org This is attributed to the electronic flexibility of the ligand, which can accommodate the varying electronic demands of the metal ion. For example, dithiocarbamates can stabilize high oxidation states such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the dithiocarbamate ligand. researchgate.net Common coordination geometries observed in metal dithiocarbamate complexes include:

Square Planar: Often seen in Ni(II) and Cu(II) complexes. rsc.org

Tetrahedral: Typical for Zn(II) complexes. rsc.org

Octahedral: Common for Co(III) and Fe(III) complexes. tandfonline.com

Distorted Geometries: Many complexes exhibit geometries that are distorted from the ideal square planar, tetrahedral, or octahedral arrangements. For example, Cu(II) complexes often show a distorted square planar geometry. mdpi.com

Structural Analysis of Metal-Dithiocarbamate Coordination Compounds

Spectroscopic methods are also crucial for characterizing these compounds:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the dithiocarbamate ligand. The position of the C-N and C-S stretching vibrations can indicate whether the ligand is acting in a monodentate or bidentate fashion.

UV-Visible Spectroscopy: Gives insights into the electronic structure of the complex and the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of diamagnetic complexes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). mdpi.com

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability of the complexes. researchgate.net

Interactive Table: Characterization Techniques for Metal Dithiocarbamate Complexes
TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, coordination geometry rsc.org
Infrared (IR) SpectroscopyCoordination mode of the ligand, functional groups
UV-Visible SpectroscopyElectronic transitions, coordination geometry
NMR SpectroscopyStructure of diamagnetic complexes in solution
EPR SpectroscopyInformation on paramagnetic metal centers like Cu(II) mdpi.com
Mass SpectrometryMolecular weight and fragmentation patterns
Elemental AnalysisElemental composition of the complex sysrevpharm.org
Thermal Analysis (TGA/DSC)Thermal stability and decomposition behavior researchgate.net

X-ray Crystallography for Solid-State Structures

Dithiocarbamate ligands typically coordinate to metal centers in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. nih.govrsc.org However, they can also act as monodentate or bridging ligands. The resulting complexes exhibit diverse geometries, largely influenced by the metal ion's size, oxidation state, and electronic configuration. Common geometries include square planar (often with Ni(II), Cu(II)), tetrahedral (often with Zn(II), Cd(II)), and octahedral. researchgate.netakademisains.gov.my

For example, the crystal structure of a Ni(II) butylmethyldithiocarbamate complex, Ni[BuMedtc]₂, was found to adopt a distorted tetrahedral geometry. akademisains.gov.my In contrast, many Cu(II) and Ni(II) dithiocarbamate complexes exhibit square planar geometries. rsc.org More complex structures, such as the dinuclear bismuth complex [Bi₂(S₂CN(CH₂)₅)₆·H₂O], have also been characterized, showcasing the structural versatility of these ligands. researchgate.net The analysis of rhenium dithiocarbamate complexes has revealed both oxo-bridged dimeric structures, as in Re₂O₃(S₂CNEt₂)₄, and monomeric nitrido complexes like ReN(S₂CNEt₂)₂. rsc.org It is anticipated that complexes of 2-Cyanoethyl dibutyldithiocarbamate would exhibit similar structural diversity.

Table 1. Representative Crystallographic Data for Metal Dithiocarbamate Complexes. This table summarizes key structural features for various dithiocarbamate complexes as determined by X-ray crystallography, illustrating common coordination geometries.
ComplexMetal IonCoordination GeometryKey Structural FeatureReference
Ni[BuMedtc]₂Ni(II)Distorted TetrahedralS-Ni-S bite angle of ~79° akademisains.gov.my
[Cu(S₂CNR₂)₂]Cu(II)Distorted Square PlanarMonomeric or dimeric structures
[Bi{S₂CN(CH₂)₅}₆·H₂O]Bi(III)Distorted Pentagonal BipyramidalDinuclear complex with weak Bi-S interactions researchgate.net
Re₂O₃(S₂CNEt₂)₄Re(V)Distorted Octahedral (per Re)Oxo-bridged dimer rsc.org

Solution-Phase Structural Dynamics via Spectroscopic Methods

While X-ray crystallography provides a static picture of a molecule, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for probing the structure and dynamics of complexes in solution. nih.govdntb.gov.ua For diamagnetic dithiocarbamate complexes (e.g., those of Zn(II), Bi(III), or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand framework.

The chemical shifts in the ¹³C NMR spectra are particularly informative. The resonance for the carbon atom of the NCS₂ group is sensitive to the electronic environment and the nature of the C-N bond. researchgate.net Changes in the chemical shifts of the alkyl protons and carbons upon coordination to a metal center can confirm complex formation and provide insights into the ligand's binding mode. sysrevpharm.org Solid-state NMR has also been employed, in conjunction with DFT calculations, to further refine the understanding of the structures of diamagnetic metal dithiocarbamate complexes. researchgate.net For paramagnetic complexes, where NMR signals are often broadened, other techniques become more critical. The study of dithiocarbamate complexes in solution is crucial as many of their applications occur in the liquid phase.

Electronic and Magnetic Properties of Dithiocarbamate Metal Complexes

The electronic and magnetic properties of dithiocarbamate complexes are intrinsically linked to the identity of the central metal ion, its oxidation state, and the coordination geometry. Dithiocarbamates are known to stabilize metals in various oxidation states, sometimes unusual ones, due to the ligand's ability to delocalize electron density. nih.gov

The magnetic properties are dictated by the number of unpaired electrons (the spin state) on the metal ion. For instance, many Co(II) dithiocarbamate complexes in octahedral geometries are high-spin with magnetic moments around 4.85 B.M., while Ni(II) complexes in the same geometry show moments around 2.92 B.M. sysrevpharm.org Cu(II) (d⁹) complexes are paramagnetic with one unpaired electron, typically exhibiting magnetic moments of 1.6–1.9 B.M. In contrast, square planar Ni(II) (d⁸) and Au(III) (d⁸) complexes are typically low-spin and diamagnetic. researchgate.netsysrevpharm.org

Table 2. Typical Magnetic Moments for Dithiocarbamate Complexes. This table illustrates the relationship between metal ion, geometry, and the resulting magnetic properties for common dithiocarbamate complexes.
Metal IonGeometryMagnetic PropertyTypical Magnetic Moment (μeff, B.M.)Reference
Co(II)OctahedralParamagnetic~4.85 sysrevpharm.org
Ni(II)OctahedralParamagnetic~2.92 sysrevpharm.org
Cu(II)Square Planar/OctahedralParamagnetic1.6 - 1.9
Ni(II)Square PlanarDiamagnetic0 researchgate.net
Fe(III) (low spin)Distorted OctahedralParamagnetic~2.10 rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique exclusively for studying species with unpaired electrons. researchgate.netnih.gov It is particularly useful for characterizing paramagnetic transition metal complexes, such as those that would be formed between this compound and metal ions like Cu(II), low-spin Fe(III), or Cr(III). rsc.org

The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. researchgate.netdntb.gov.ua For example, the EPR spectra of Cu(II) dithiocarbamate complexes are well-studied and provide precise values for the g-tensor and hyperfine coupling constants, which reflect the geometry and covalency of the copper-sulfur bonds. The technique is sensitive enough to detect subtle structural changes and can be performed on frozen solutions or crystalline powders. nih.gov The ability to perform measurements at multiple frequencies can help deconvolve complex spectra by separating frequency-dependent and frequency-independent interactions. nih.gov

Spectroscopic Signatures of d-Orbital Splitting

The vibrant colors often associated with transition metal complexes are a direct consequence of electronic transitions between d-orbitals of different energy levels. In the presence of a ligand field, such as that created by the sulfur atoms of dithiocarbamate ligands, the degeneracy of the metal's d-orbitals is lifted—a phenomenon known as d-orbital splitting. bath.ac.uk

UV-Visible (UV-Vis) spectroscopy is the primary tool for observing these "d-d" transitions. libretexts.orglibretexts.org The energy of the absorbed light corresponds to the energy gap between the split d-orbitals, often denoted as Δ (the crystal field splitting energy). The magnitude of Δ depends on the metal, its oxidation state, and the nature of the ligands. bath.ac.uk

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a square planar complex, the splitting pattern is more complex. bath.ac.uk The d-d transitions for dithiocarbamate complexes are typically observed in the visible region of the electromagnetic spectrum. These absorption bands are characteristically weak, with low molar extinction coefficients (ε < 100 L mol⁻¹ cm⁻¹), a consequence of being Laporte-forbidden transitions. bath.ac.uklibretexts.org More intense bands in the UV region are usually due to charge-transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), or intraligand transitions. libretexts.orgresearchgate.net Analysis of the d-d transition energies provides direct insight into the electronic structure of the complex.

Polymer Chemistry Applications: Reversible Addition Fragmentation Chain Transfer Raft Polymerization Mediated by Dithiocarbamate Derivatives

Principles and Mechanism of RAFT Polymerization

The RAFT mechanism is superimposed on a conventional free-radical polymerization, involving initiation, propagation, and termination steps. specificpolymers.com The key distinction is the addition of a RAFT agent, which introduces a series of rapid addition-fragmentation equilibria. The process begins with an initiator generating a radical, which then propagates by adding to monomer units to form a polymeric radical (P•n). This propagating radical adds to the RAFT agent (ZC(=S)SR) to form an intermediate radical. This intermediate can then fragment, releasing either the initial leaving group (R•) or the polymeric chain (P•n). The newly formed radical (R•) then initiates a new polymer chain (P•m). A rapid equilibrium is established between the active propagating radicals and the dormant polymeric thiocarbonylthio species, ensuring that all chains have an equal probability of growth. youtube.com

The thiocarbonylthio group (S=C-S) is the central functional moiety of a RAFT agent and is responsible for the reversible chain transfer process. specificpolymers.comsigmaaldrich.com This group is highly reactive towards radical addition. When a propagating polymer radical adds to the C=S double bond, it forms a stabilized intermediate radical. The stability of this intermediate is crucial for the effectiveness of the RAFT process. The subsequent fragmentation of this intermediate regenerates a thiocarbonylthio compound and a radical, allowing the chain transfer process to continue. The retention of the thiocarbonylthio end group on the dormant polymer chains confers the "living" character to the polymerization, enabling the synthesis of block copolymers by subsequent addition of a different monomer. specificpolymers.com

A primary advantage of RAFT polymerization is the ability to synthesize polymers with predictable molecular weights and narrow molecular weight distributions, quantified by the Polydispersity Index (PDI). wikipedia.org The number-average molecular weight (Mn) can be predetermined by the ratio of the moles of monomer consumed to the moles of the RAFT agent used. As the polymerization proceeds, the molecular weight increases linearly with monomer conversion. epa.gov

The control over PDI is a direct consequence of the rapid equilibrium between the active and dormant species. This fast exchange ensures that all polymer chains grow at approximately the same rate, leading to a final polymer population with very similar chain lengths. youtube.com Under ideal conditions, RAFT polymerization can yield polymers with PDI values very close to 1.0, typically below 1.3, which is significantly lower than the broad distributions (PDI > 1.5) seen in conventional free-radical polymerization. specificpolymers.com

Design and Efficacy of Dithiocarbamate-Based RAFT Agents

The effectiveness of a RAFT agent, including dithiocarbamates like 2-Cyanoethyl dibutyldithiocarbamate, is dictated by the electronic and steric properties of the substituents on the thiocarbonylthio core, specifically the "Z" and "R" groups. sigmaaldrich.comsigmaaldrich.com

The "Z" group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical. mdpi.com In the case of this compound, the "Z" group is a dibutyldithiocarbamate moiety (-N(C₄H₉)₂). The nitrogen atom in dithiocarbamates is electron-donating, which increases the electron density on the thiocarbonyl group. acs.org This makes the C=S bond less reactive towards radical addition compared to agents like dithioesters. acs.org Consequently, simple N,N-dialkyl dithiocarbamates are generally considered "less active" RAFT agents. cmu.edu Their activity can be tuned by altering the substituents on the nitrogen; for instance, incorporating the nitrogen's lone pair into an aromatic system reduces its electron-donating capacity and increases the agent's activity. cmu.edu Simple dialkyl dithiocarbamates are often ineffective for controlling the polymerization of more-activated monomers (MAMs) like styrenes and acrylates but show good control over less-activated monomers (LAMs). cmu.edusigmaaldrich.com

The "R" group must function as an effective leaving group that is also capable of efficiently re-initiating polymerization. sigmaaldrich.com In this compound, the "R" group is a 2-cyanoethyl group (-CH₂CH₂CN). The cyano functionality provides stability to the expelled radical. Cyanomethyl and other cyanoalkyl groups are common R groups in RAFT agents. sigmaaldrich.com They are generally good leaving groups and are effective at re-initiating the polymerization of a variety of monomers, particularly acrylates. sigmaaldrich.com The efficiency of re-initiation is crucial to avoid retardation or inhibition of the polymerization.

The activity of RAFT agents generally follows the order: dithioesters > trithiocarbonates > dithiocarbamates > xanthates. sigmaaldrich.com

Dithioesters (Z = Aryl or Alkyl): These are highly active RAFT agents and are very effective for controlling the polymerization of more-activated monomers (MAMs) such as styrenes and (meth)acrylates. However, they often inhibit or strongly retard the polymerization of less-activated monomers (LAMs). specificpolymers.comacs.org

Trithiocarbonates (Z = SR'): These agents also have high transfer constants and are suitable for MAMs. They are often more hydrolytically stable than dithioesters. sigmaaldrich.comsigmaaldrich.com

Dithiocarbamates (Z = NR'₂): As discussed, these are typically less active due to the electron-donating nature of the nitrogen atom. acs.org This lower activity makes them ideal for controlling the polymerization of LAMs like vinyl acetate (B1210297) and N-vinyl monomers, where more active agents would fail. tandfonline.commdpi.com Simple N,N-dialkyl dithiocarbamates generally provide poor control over MAM polymerization. cmu.edu

The choice of RAFT agent class is therefore critically dependent on the type of monomer being polymerized. sigmaaldrich.com A dithiocarbamate (B8719985) such as this compound would be selected for its ability to manage the highly reactive radicals generated from LAMs.

Controlled Polymerization of Diverse Monomer Classes

The structure of this compound, with its less-activating dibutyldithiocarbamate 'Z' group, makes it particularly suitable for the controlled polymerization of less-activated monomers (LAMs). sigmaaldrich.comtandfonline.com These monomers, which include vinyl esters (e.g., vinyl acetate) and N-vinyl amides (e.g., N-vinylpyrrolidone), generate unstable, highly reactive propagating radicals that are difficult to control with more active RAFT agents. tandfonline.com The lower reactivity of the dithiocarbamate C=S bond helps to moderate the polymerization of these monomers, leading to polymers with predictable molecular weights and low polydispersities. mdpi.com

Conversely, for more-activated monomers (MAMs) like styrene (B11656) and acrylates, simple N,N-dialkyl dithiocarbamates are generally ineffective. cmu.edu Studies have shown that the polymerization of styrene in the presence of simple dithiocarbamates results in polymers with broad molecular weight distributions. cmu.edu However, dithiocarbamates where the 'Z' group's electron-donating ability is attenuated, for example by incorporating the nitrogen into a pyrazole (B372694) ring, have demonstrated versatility in controlling both MAMs and LAMs. rsc.org

The following tables present research findings on the polymerization of various monomers using different dithiocarbamate RAFT agents, illustrating the principles discussed.

Table 1: RAFT Polymerization of Styrene using Dithiocarbamate Agents This interactive table presents data on the polymerization of styrene mediated by various dithiocarbamate-based RAFT agents. Data sourced from multiple studies to illustrate the effect of Z and R groups on polymerization control.

RAFT Agent Initiator Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
Benzyl 1-pyrrolecarbodithioate AIBN 60 22 41 10,800 1.19 researchgate.net
Cumyl 1-pyrrolecarbodithioate AIBN 60 22 19 6,500 1.25 researchgate.net
Diethanolamine Dithiocarbamate AIBN 65 24 25.1 37,113 1.44 ias.ac.in

Table 2: RAFT Polymerization of Vinyl Acetate (a LAM) using Dithiocarbamate Agents This interactive table showcases the effectiveness of dithiocarbamate agents in controlling the polymerization of the less-activated monomer, vinyl acetate. Data highlights the suitability of dithiocarbamates for LAMs.

RAFT Agent Initiator Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate AIBN 70 24 93 35,600 1.25 acs.org
Cyanomethyl N,N-diphenyldithiocarbamate AIBN 60 48 85 53,000 1.35 researchgate.net

Table 3: RAFT Polymerization of Acrylates (a MAM) using Dithiocarbamate Agents This interactive table provides data on the polymerization of acrylates using specialized dithiocarbamate agents, demonstrating that control is possible with modified structures. Data shows the polymerization of more-activated monomers.

Monomer RAFT Agent Initiator Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
Methyl Acrylate Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate (protonated) AIBN 70 4 97 25,600 1.11 acs.org
N,N-dimethylacrylamide Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate AIBN 60 3 99 28,100 1.06 rsc.org

Polymerization of More-Activated Monomers (MAMs)

More-activated monomers (MAMs) are a class of monomers that are highly reactive in radical polymerization. specificpolymers.com This category includes monomers like styrenes, acrylates, methacrylates, and acrylonitrile (B1666552). specificpolymers.comcmu.edunih.gov The control of RAFT polymerization for MAMs is typically achieved using RAFT agents with stabilizing 'Z' groups, such as dithioesters and trithiocarbonates. nih.govsigmaaldrich.com

While simple N,N-dialkyldithiocarbamates are generally considered ineffective for the polymerization of MAMs like styrene and methyl methacrylate, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system show high effectiveness. cmu.edu This is because the delocalization of the nitrogen's lone pair into the aromatic ring makes it less available to conjugate with the thiocarbonyl group, thus enhancing the rate of radical addition and fragmentation, which is crucial for the RAFT process. cmu.edu Although this compound does not have an aromatic system directly attached to the nitrogen, the electron-withdrawing nature of the cyanoethyl group can influence its reactivity. Specific data on the performance of this compound with a wide range of MAMs is not extensively detailed in the provided search results. However, the general principle is that the effectiveness of a dithiocarbamate as a RAFT agent for MAMs depends on the electronic properties of the substituents on the nitrogen atom. cmu.edu

Polymerization of Less-Activated Monomers (LAMs)

Less-activated monomers (LAMs) are generally less reactive in radical polymerization and include monomers such as vinyl acetate and N-vinylpyrrolidone. specificpolymers.comsigmaaldrich.com For these types of monomers, dithiocarbamates and xanthates are the preferred RAFT agents. specificpolymers.comsigmaaldrich.com The 'Z' group in these agents, such as the N,N-dibutylamino group in this compound, provides good control over the polymerization of LAMs. sigmaaldrich.com

The choice of the 'R' group is also critical, as it must be a good leaving group to efficiently reinitiate the polymerization of the less reactive LAMs. researchgate.net The 2-cyanoethyl group in this compound serves this purpose. The effectiveness of dithiocarbamates in controlling LAM polymerization makes them valuable tools for creating polymers from this class of monomers.

Synthesis of Advanced Polymer Architectures

RAFT polymerization is a powerful technique for creating complex polymer architectures due to its living/controlled nature. wikipedia.orgresearchgate.netnih.gov This allows for the sequential addition of different monomers to create block copolymers, as well as the synthesis of more complex structures like star and branched polymers. researchgate.netnih.gov

Block Copolymers and Multi-Block Structures

The retention of the thiocarbonylthio end-group in polymers synthesized via RAFT allows them to act as macro-RAFT agents for subsequent polymerization steps. sigmaaldrich.comrsc.org This feature is fundamental to the synthesis of block copolymers. By using a polymer prepared with this compound as a macro-RAFT agent, a second monomer can be added to grow a new block, resulting in a diblock copolymer. rsc.org This process can be repeated to create multi-block structures. nih.gov

The synthesis of block copolymers containing both MAM and LAM blocks has been a challenge due to the different requirements for RAFT agents. sigmaaldrich.com However, the development of "switchable" RAFT agents, which are dithiocarbamates that can be protonated or deprotonated to control their reactivity, has enabled the synthesis of such block copolymers. sigmaaldrich.com While not explicitly stated for this compound, this principle highlights the versatility of dithiocarbamates in advanced polymer synthesis. A combination of RAFT polymerization and other coupling reactions, such as macromolecular azo coupling, has also been employed to create block copolymers. rsc.org

Table 1: Examples of Block Copolymers Synthesized via RAFT Polymerization

First BlockSecond BlockRAFT Agent TypeReference
Poly(styrene)Poly(methyl acrylate)Dithioester researchgate.net
Poly(N,N-diethylacrylamide)-Dithiocarbamate rsc.org
Poly(glycerol monomethacrylate)Poly(2-hydroxypropyl methacrylate)Benzodithioate nih.gov

This table provides examples of block copolymers synthesized using RAFT, illustrating the versatility of the technique. Specific examples using this compound were not available in the search results.

Star, Branched, and Hyperbranched Polymers

Star polymers consist of multiple polymer arms radiating from a central core. scispace.commdpi.com They can be synthesized using a "core-first" or "arm-first" approach. scispace.com In the "core-first" method, a multifunctional RAFT agent is used as the core, and the arms are grown from it. scispace.comnih.gov Dithiocarbamate-based RAFT agents can be adapted for this purpose. The "arm-first" approach involves synthesizing linear polymer arms first, which are then attached to a multifunctional core. scispace.commdpi.com

Branched and hyperbranched polymers represent other complex architectures that can be synthesized using RAFT. mdpi.com For instance, starlike branched polyacrylamides have been synthesized by copolymerizing a monomer with a divinyl comonomer in the presence of a RAFT agent to form a branched core, followed by chain extension with the monomer to grow the arms. nih.govnih.gov

Table 2: Synthesis of Star Polymers via RAFT

ApproachDescriptionKey ComponentReference
Core-FirstPolymer arms grow from a central multifunctional RAFT agent.Multifunctional RAFT agent scispace.comnih.gov
Arm-FirstPre-synthesized polymer arms are attached to a central core.Linear macro-RAFT agents scispace.commdpi.com

Post-Polymerization Functionalization Strategies

The thiocarbonylthio group at the end of polymers synthesized by RAFT is not only crucial for the living nature of the polymerization but also serves as a handle for post-polymerization modification. sigmaaldrich.comnih.gov This allows for the introduction of various functionalities to the polymer chain, expanding its potential applications.

Several strategies exist for the removal or transformation of the dithiocarbamate end-group. These methods can be employed when the presence of the thiocarbonylthio group is not desired in the final application. sigmaaldrich.com Furthermore, functional groups can be introduced into the polymer by using a functional RAFT agent or by reacting the terminal thiocarbonylthio group. For example, RAFT-synthesized polymers can serve as masked macromolecular terminal thiol-containing materials, which can then undergo efficient "click" reactions, such as thiol-ene reactions, to attach other molecules. rsc.org Another strategy involves the synthesis of polymers with specific terminal groups that can participate in coupling reactions, like macromolecular azo coupling, to link different polymer chains. rsc.org More advanced techniques also allow for the selective cleavage of the end-group to yield either a thiol or a hydrogen-terminated chain under metal-free conditions using visible light. researchgate.net

Mechanistic Studies and Reaction Pathways of 2 Cyanoethyl Dibutyldithiocarbamate in Chemical Transformations

Elucidation of Reaction Mechanisms in Synthetic Procedures

The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically proceeds through a well-established pathway for producing S-alkyl dithiocarbamates, which involves a one-pot, three-component reaction. organic-chemistry.orgorganic-chemistry.org This process combines a secondary amine (dibutylamine), carbon disulfide (CS₂), and an electrophilic reagent, in this case, an activated alkene (acrylonitrile). organic-chemistry.org The reaction is generally efficient and can often be performed under mild, solvent-free conditions, making it an atom-economic process. organic-chemistry.orgorganic-chemistry.org

The initial step is the nucleophilic addition of the secondary amine to carbon disulfide. researchgate.net This is typically a rapid process. The subsequent step, the Michael addition of the resulting dithiocarbamate (B8719985) anion to acrylonitrile (B1666552), is often the rate-determining step. The degradation kinetics of some dithiocarbamates have been studied, showing that stability is highly dependent on pH, with hydrolysis being a primary degradation route in acidic conditions. mdpi.com For instance, the half-life of some dithiocarbamates at 25°C can vary from a few hours to several days depending on environmental factors. mdpi.com

The formation of this compound proceeds through a series of well-defined intermediates. The reaction mechanism is initiated by the nucleophilic attack of dibutylamine (B89481) on the electrophilic carbon atom of carbon disulfide. researchgate.net

Dithiocarbamic Acid Formation : The initial addition forms a zwitterionic intermediate, which quickly rearranges to the more stable dithiocarbamic acid. In the presence of a base, such as excess amine or a catalyst like triethylamine, this acid is deprotonated. rsc.orgnih.gov

Dithiocarbamate Anion Intermediate : The deprotonation yields the dibutyldithiocarbamate anion. This anion is a soft nucleophile and is the key reactive intermediate that proceeds to the next step. It exists in several resonance forms. nih.gov

Michael Addition : The dibutyldithiocarbamate anion then acts as a nucleophile in a conjugate addition (Michael addition) to acrylonitrile. The transition state for this step involves the attack of one of the sulfur atoms on the β-carbon of the acrylonitrile. This leads to the formation of a new carbon-sulfur bond and results in the final product, this compound.

This multi-component reaction strategy is a versatile and efficient method for creating a wide range of functionalized dithiocarbamates. organic-chemistry.org

Interfacial Adsorption Mechanisms in Mineral Flotation

In mineral flotation, dithiocarbamates act as collectors, selectively adsorbing onto the surface of specific minerals to render them hydrophobic. While direct studies on this compound are limited, the principles of its adsorption can be inferred from extensive research on analogous dithiocarbamates, such as diethyldithiocarbamate (B1195824) (DDTC) and functionalized variants like 2-hydroxyethyl dibutyldithiocarbamate. mdpi.comresearchgate.net The adsorption mechanism is a critical factor determining the collector's efficiency and selectivity. ualberta.ca

The interaction between a dithiocarbamate collector and a mineral surface can be classified as either physisorption or chemisorption, distinguished by the nature and strength of the interaction. unacademy.combyjus.com

Physisorption involves weak, long-range van der Waals forces. It is characterized by low adsorption enthalpies (typically 20–40 kJ/mol), is reversible, and can lead to the formation of multiple layers of adsorbed molecules. byjus.comgoldapp.com.cn

Chemisorption involves the formation of strong, short-range chemical bonds (covalent or ionic) between the collector and the mineral surface. researchgate.net This process is often irreversible, highly specific, and characterized by significantly higher adsorption enthalpies (80–240 kJ/mol). byjus.com

Studies using density functional theory (DFT) on diethyldithiocarbamate (DDTC) have provided quantitative insights into its adsorption behavior on various sulfide (B99878) minerals. The adsorption of DDTC on pyrite (B73398) is a strong chemisorption process, with a calculated adsorption energy of -195.64 kJ/mol. mdpi.compreprints.org This strong interaction involves the formation of chemical bonds between the sulfur atoms of the dithiocarbamate group and the iron atoms on the pyrite surface. mdpi.compreprints.org In contrast, the adsorption of DDTC on minerals like sulfur and sphalerite is significantly weaker, indicating physical bonding or physisorption. mdpi.comresearchgate.net This difference in adsorption energy and mechanism is the basis for the selective flotation of different minerals. preprints.orgresearchgate.net

Table 1: Adsorption Energies and Mechanisms for Diethyldithiocarbamate (DDTC) on Various Mineral Surfaces

Mineral Adsorption Energy (kJ/mol) Adsorption Type Reference
Pyrite (FeS₂) -195.64 Chemisorption mdpi.com, preprints.org
Lead Sulfate (B86663) (PbSO₄) -81.05 Chemisorption mdpi.com, preprints.org
Sphalerite (ZnS) -42.57 Chemisorption (weaker) mdpi.com, preprints.org
Sulfur (S) -6.65 Physisorption preprints.org

The key to the collector action of dithiocarbamates lies in their functional groups. The dithiocarbamate head group (-NCS₂⁻) is the primary active component responsible for binding to the mineral surface. mdpi.com This group contains a thione (C=S) bond and another sulfur atom, both of which possess lone pairs of electrons. These two sulfur atoms can act as a bidentate ligand, forming a stable chelate ring with metal ions on the mineral surface. mdpi.comresearchgate.net This chelation is a form of chemisorption and is the driving force for the strong attachment of the collector to the mineral.

To quantify the efficiency and understand the mechanism of adsorption, kinetic and isotherm models are applied to experimental data. rsc.orgmdpi.com

Adsorption kinetics describe the rate of collector uptake by the mineral surface. The pseudo-second-order model is frequently found to fit the adsorption of dithiocarbamates well, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net

Adsorption isotherms describe the equilibrium relationship between the concentration of the collector in the solution and the amount adsorbed on the mineral surface at a constant temperature. researchgate.netnih.gov Several models are commonly used:

Langmuir Isotherm : Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net It is often indicative of chemisorption. Studies have shown that the Langmuir model can effectively describe dithiocarbamate adsorption, yielding the maximum adsorption capacity. researchgate.netrsc.org

Freundlich Isotherm : An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. mdpi.comresearchgate.net

Temkin Isotherm : Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption decreases linearly with coverage. mdpi.com

Dubinin-Radushkevich Isotherm : Used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). Values of E below 8 kJ/mol are characteristic of physisorption. mdpi.com

Research on a novel morpholine (B109124) dithiocarbamate collector demonstrated that the adsorption process was a spontaneously endothermic chemisorption process, fitting well with the Langmuir isotherm and a pseudo-second-order kinetic model. researchgate.net

Table 2: Common Adsorption Isotherm Models and Their Significance

Isotherm Model Key Assumption(s) Significance for Dithiocarbamate Adsorption Reference
Langmuir Monolayer adsorption on a homogeneous surface. Often indicates chemisorption and provides maximum surface coverage (qₘ). researchgate.net
Freundlich Multilayer adsorption on a heterogeneous surface. Describes non-ideal adsorption; the 'n' parameter indicates favorability. researchgate.net, mdpi.com
Temkin Adsorbate-adsorbent interactions are considered; heat of adsorption changes with surface coverage. Describes the energetic nature of the adsorption. mdpi.com
Sips A combination of Langmuir and Freundlich models. Suitable for predicting adsorption on heterogeneous surfaces over a wide range of concentrations. researchgate.net

Mechanistic Insights into Catalytic Roles

The catalytic potential of this compound is rooted in the electronic and structural characteristics of the dithiocarbamate ligand and the influence of the cyanoethyl substituent. The dithiocarbamate group is an excellent chelating agent for a wide array of transition metals, forming stable complexes that can act as catalysts. nih.govnih.gov The sulfur atoms of the dithiocarbamate are soft donors, readily coordinating to soft metal centers. This interaction can modulate the electron density and reactivity of the metal, which is central to its catalytic function.

The cyano group (-C≡N) introduces several features that can influence catalytic pathways. Its strong electron-withdrawing nature can affect the electronic properties of the dithiocarbamate moiety and, consequently, the coordinated metal center. nih.gov Furthermore, the nitrogen atom of the cyano group possesses a lone pair of electrons and can engage in secondary coordination or hydrogen bonding, potentially influencing the stereochemistry and rate of a reaction. nih.govnih.gov The cyano group itself can be a reactive site or a precursor to other functional groups under certain catalytic conditions. nih.gov

Homogeneous Catalysis

In a homogeneous catalytic setting, this compound would likely function as a ligand in a soluble transition metal complex. youtube.comyoutube.com The general mechanism would involve the coordination of the dithiocarbamate to a metal precursor, forming an active catalyst that participates in a catalytic cycle.

Potential Catalytic Cycles:

A hypothetical catalytic cycle involving a metal complex of this compound, for instance in a cross-coupling reaction, might proceed through the following general steps:

Oxidative Addition: The substrate molecule adds to the metal center, increasing its oxidation state.

Transmetalation (or other substrate coordination): A second reactant coordinates to the metal complex.

Reductive Elimination: The coupled product is expelled from the coordination sphere, regenerating the catalyst in its initial oxidation state.

The dibutyldithiocarbamate ligand would remain coordinated to the metal throughout the cycle, influencing the stability of the intermediates and the rates of the individual steps. The cyanoethyl group could play a role in solubilizing the complex in organic solvents and could potentially interact with substrates or other components of the reaction mixture through non-covalent interactions.

Table 1: Potential Homogeneous Catalytic Applications based on Dithiocarbamate Ligands

Catalytic ReactionMetal CenterRole of Dithiocarbamate LigandPotential Influence of Cyanoethyl Group
Cross-Coupling ReactionsPalladium, NickelStabilizes the metal center, modulates redox properties.Enhances solubility, potential for secondary coordination.
PolymerizationVariousControls polymer chain growth and stereochemistry. nih.govMay affect monomer coordination and polymer properties.
HydrogenationRhodium, RutheniumInfluences the activity and selectivity of hydrogen activation.Could modify ligand-metal bond strength.

Heterogeneous Catalysis

In heterogeneous catalysis, this compound could be utilized in several ways. It could be a precursor for the synthesis of solid-state catalysts or be immobilized onto a solid support. nih.govgoogle.com

Catalyst Synthesis and Immobilization:

Precursor to Metal Sulfides: Dithiocarbamate complexes can be thermally decomposed to generate well-defined metal sulfide nanoparticles, which are active heterogeneous catalysts for various reactions, including hydrodesulfurization. The butyl and cyanoethyl groups would be removed during the calcination process.

Surface Functionalization: The dithiocarbamate or the cyano group could be used to anchor the molecule onto a solid support like silica, alumina, or a polymer resin. nih.gov This would result in a solid catalyst where the active metal complexes are tethered to the surface, allowing for easy separation and recycling of the catalyst.

Mechanistic Considerations on a Solid Support:

Table 2: Potential Heterogeneous Catalytic Systems Involving this compound

SystemDescriptionPotential ReactionMechanistic Role
Supported Metal ComplexThis compound complex anchored to a solid support.Flow chemistry, continuous processing.Active sites are localized on the support surface.
Metal Sulfide NanoparticlesSynthesized from the thermal decomposition of a this compound-metal complex.Hydroprocessing, reduction reactions.Catalysis occurs on the surface of the metal sulfide particles.
Functionalized MaterialA material where the cyano groups are used for further chemical modification to introduce catalytic sites.Various organic transformations.The dithiocarbamate moiety may or may not be part of the final active site.

Computational and Theoretical Chemistry Approaches for 2 Cyanoethyl Dibutyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. youtube.com By focusing on the electron density, DFT provides a framework to predict various molecular properties, including geometries, energies, and reactivity indices. nih.gov For dithiocarbamate (B8719985) systems, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in elucidating their behavior. ymerdigital.com

Prediction of Molecular Geometries and Energetics

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the total energy of the system with respect to the atomic positions. nih.gov For 2-Cyanoethyl dibutyldithiocarbamate, this would involve optimizing the bond lengths, bond angles, and dihedral angles associated with the dibutyldithiocarbamate moiety and the 2-cyanoethyl group.

The dithiocarbamate group (-SCSN<) has characteristic bond lengths and angles that are influenced by resonance, with significant double bond character in the C-N bond. ymerdigital.com DFT calculations can precisely quantify these parameters. For instance, in related dithiocarbamate structures, the key geometric parameters have been computationally determined, providing a model for the expected values in this compound.

Table 1: Representative Calculated Geometric Parameters for a Dithiocarbamate Core using DFT. (Note: These are typical values for dialkyldithiocarbamates and serve as an estimate for the target compound.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N~1.35 Å
Bond LengthC=S~1.70 Å
Bond AngleS-C-S~120°
Bond AngleS-C-N~120°
Bond AngleC-N-C~120°

These calculations also provide the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different conformations or isomers.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key to understanding a molecule's electronic behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and indicates the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.com For dithiocarbamates, the HOMO is typically localized on the electron-rich sulfur atoms of the dithiocarbamate group, making this the primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty, indicating the molecule's ability to accept electrons and defining its electrophilic or acidic character. youtube.com In this compound, the LUMO is expected to have significant contributions from the π* orbitals of the C=S bond and the cyano (C≡N) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations provide precise energies for these orbitals. ymerdigital.com

Table 2: Representative FMO Energies and Global Reactivity Descriptors for a Dithiocarbamate System. (Note: Values are illustrative and depend on the specific computational method.)

ParameterSymbolTypical Calculated Value (eV)Description
HOMO EnergyEHOMO~ -6.2 eVEnergy of the highest occupied molecular orbital
LUMO EnergyELUMO~ -1.3 eVEnergy of the lowest unoccupied molecular orbital
Energy GapΔE~ 4.9 eVELUMO - EHOMO, indicates chemical reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how they move and interact under specific conditions. mdpi.com

For this compound, MD simulations would be valuable for:

Conformational Analysis: The two butyl chains and the cyanoethyl group are flexible. MD simulations can explore the different accessible conformations (rotational isomers or "rotamers") and determine their relative populations and the energy barriers for interconversion. This provides insight into the molecule's flexibility and shape in different environments.

Intermolecular Interactions: MD can simulate how the molecule interacts with itself (in condensed phases) or with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and how it orients itself at interfaces. For instance, simulations could model the interactions between the polar cyano and dithiocarbamate groups and the nonpolar butyl chains with various solvents.

Computational Modeling of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Prediction of Vibrational Frequencies (IR)

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. youtube.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. youtube.com These calculated frequencies are often systematically scaled to account for approximations in the theory and to improve agreement with experimental data.

For this compound, this technique can predict the characteristic stretching frequencies for key functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound. (Note: These are estimated ranges based on DFT calculations of similar functional groups.)

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Cyano GroupC≡N Stretch2240 - 2260
Dithiocarbamate CoreC-N Stretch1480 - 1520
Dithiocarbamate CoreAsymmetric C-S Stretch950 - 1050
Alkyl ChainsC-H Stretch2850 - 3000

Simulation of Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states and predict UV-Visible absorption spectra. youtube.com The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is dominated by electronic transitions within the dithiocarbamate chromophore. TD-DFT can identify the nature of these transitions, such as:

n → π transitions:* Involving the promotion of an electron from a non-bonding orbital (like the lone pairs on the sulfur atoms) to an anti-bonding π* orbital.

π → π transitions:* Involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, typically occurring within the S=C-N system.

These calculations help assign the bands observed in an experimental spectrum to specific electronic transitions within the molecule.

Theoretical Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a commonly employed method for investigating the electronic structure and energetics of dithiocarbamate systems. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways, intermediates, and transition states. For instance, theoretical studies on the thermal decomposition of metal dithiocarbamate complexes, which are relevant to the stability and performance of compounds like this compound, often reveal intricate multi-step processes.

One of the key reaction pathways for dithiocarbamates involves the cleavage of the C–S and C–N bonds. The stability of these bonds is influenced by the nature of the substituents on the nitrogen atom and the group attached to the sulfur atom. In the case of this compound, the electron-withdrawing nature of the cyanoethyl group is expected to influence the electron density distribution across the dithiocarbamate moiety, thereby affecting its reactivity.

Table 1: General Reaction Types Investigated in Dithiocarbamate Systems

Reaction TypeDescriptionComputational Methods Employed
Thermal DecompositionBreak down of the molecule upon heating, often leading to the formation of isothiocyanates and other products.DFT, Ab initio methods
Radical ReactionsReactions involving radical intermediates, which can be important in polymerization and degradation processes.DFT, CASSCF
OxidationLoss of electrons, often leading to the formation of thiuram disulfides.DFT, Electrochemical simulations
HydrolysisReaction with water, leading to the breakdown of the dithiocarbamate structure.DFT with solvent models (PCM)

Theoretical calculations can also predict the geometries of transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with a transition state, known as the activation energy, determines the rate of a reaction. For dithiocarbamates, the geometry of the transition state for decomposition pathways often involves significant elongation of the C–S or C–N bonds.

Application in Structure-Activity Relationship (SAR) Studies for Chemical Performance

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the design and optimization of chemical compounds for specific applications, such as their use as fungicides or in other industrial processes. These studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. Computational methods are instrumental in developing these relationships.

For dithiocarbamates, SAR studies have been particularly important in understanding their fungicidal activity. While specific SAR studies for this compound were not found, research on other dithiocarbamate fungicides provides a framework for understanding the key structural features that govern their performance.

A common approach in SAR is to systematically modify the substituents on the dithiocarbamate backbone and observe the effect on its activity. For example, the nature of the alkyl groups on the nitrogen atom can significantly impact the lipophilicity and steric properties of the molecule, which in turn affects its ability to penetrate the cell membranes of fungi.

Table 2: Key Molecular Descriptors Used in QSAR Studies of Dithiocarbamates

DescriptorDescriptionRelevance to Chemical Performance
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Influences membrane permeability and bioavailability.
Molecular WeightThe mass of one mole of the substance.Can affect transport properties and steric interactions.
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Related to the molecule's ability to participate in charge transfer interactions, which can be crucial for its mechanism of action.
Dipole MomentA measure of the polarity of the molecule.Affects solubility and intermolecular interactions.
Steric Parameters (e.g., Taft's Es)Quantify the steric bulk of substituents.Can influence the binding of the molecule to its target site.

Computational SAR methods can generate these descriptors and use statistical models to build predictive QSAR equations. These equations can then be used to estimate the activity of novel, untested compounds. For instance, a hypothetical QSAR model for a series of dithiocarbamates might take the form:

Activity = c0 + c1LogP + c2HOMO_Energy + c3*Steric_Parameter

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a training set of molecules with known activities.

Industrial and Environmental Chemical Applications of Dithiocarbamate Compounds Excluding Prohibited Elements

Mineral Processing and Flotation Technology

Froth flotation is a widely used process in the mining industry to separate valuable minerals from gangue. The efficiency of this process heavily relies on the use of chemical reagents known as collectors, which selectively bind to the surface of the target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface. Dithiocarbamates, including 2-Cyanoethyl dibutyldithiocarbamate, have been investigated as effective collectors in this context.

Selective Separation of Sulfide (B99878) Minerals

The selective separation of different sulfide minerals, such as those of copper, lead, and zinc, is a critical step in obtaining high-purity metal concentrates. Dithiocarbamates have demonstrated considerable potential as collectors for the flotation of sulfide minerals. Their performance can be comparable to or even exceed that of traditional collectors like xanthates and dithiophosphates, often with the advantages of stronger collection power and faster flotation kinetics. cnlitereagent.com

The selectivity of dithiocarbamate (B8719985) collectors can be tuned by modifying their chemical structure. For instance, in the flotation of copper-lead-zinc sulfide ores, the goal is often to first float a bulk copper-lead concentrate while depressing zinc minerals. google.com Subsequently, the copper and lead sulfides are separated. The use of specific dithiocarbamate derivatives can enhance the separation efficiency in these complex ore systems. Research has shown that the type of functional group and the position of substitution on the dithiocarbamate molecule are crucial factors in determining selectivity in both bulk and selective flotation processes. researchgate.net

For example, studies on the flotation of arsenic-containing sulfide minerals like tennantite and arsenopyrite (B74077) have explored the use of various sulfhydryl collectors. researchgate.net The interaction of these collectors with the mineral surfaces is key to achieving the desired separation from other sulfides like pyrite (B73398). researchgate.net

Development of Novel Flotation Collectors

The ongoing development of novel flotation collectors is driven by the need to process increasingly complex and low-grade ores, as well as to address environmental concerns associated with traditional reagents. Dithiocarbamates offer a platform for designing new collectors with tailored properties.

One area of development is the synthesis of chelating collectors, which can form stable complexes with metal ions on the mineral surface. A novel chelating collector, (dibutoxy-thiophosphorylsulfanyl)-acetic acid (CDDP), has shown superior performance in the flotation of the copper oxide mineral azurite (B1638891). mdpi.com Micro-flotation tests indicated that CDDP could achieve a recovery of over 91.44% for azurite at a pH of 7. mdpi.com This high efficiency is attributed to the strong chemical interaction between the collector and the copper ions on the azurite surface.

The general structure of dithiocarbamate collectors can be represented by Formula I, where R1 and R2 are alkyl, allyl, or methallyl groups. The synthesis of these compounds typically involves the reaction of carbon disulfide with an amine in the presence of an alkali, followed by reaction with a halide.

Materials Science: Single-Source Precursors (SSPs) for Nanomaterial Synthesis

Single-source precursors (SSPs) are chemical compounds that contain all the necessary elements for the formation of a desired material in a single molecule. This approach offers several advantages for the synthesis of nanomaterials, including better control over stoichiometry and morphology. Dithiocarbamate complexes have emerged as effective SSPs for the preparation of metal sulfide nanoparticles and thin films.

Preparation of Metal Sulfide Nanoparticles and Thin Films

Metal dithiocarbamate complexes are widely used as SSPs for the synthesis of metal sulfide nanoparticles. nih.gov The thermolysis (decomposition by heating) of these complexes in a high-boiling point solvent is a common method to produce high-quality nanocrystals. nih.gov This technique allows for precise control over the reaction conditions, such as temperature and time, which in turn influences the properties of the resulting nanoparticles. nih.gov

For example, zinc bis(diethyldithiocarbamate) has been used as an SSP to synthesize zinc sulfide (ZnS) nanoparticles via a solventless melt method. nih.gov This method involves heating the precursor to decompose it and form ZnS nanoparticles. nih.gov Similarly, cadmium dithiocarbamate complexes have been employed to produce cadmium sulfide (CdS) nanoparticles with varying morphologies. nih.gov

The synthesis of doped metal sulfide nanoparticles has also been explored to tune their electronic and optical properties for various applications, including electrochemical sensing. researchgate.net

Control of Nanomaterial Morphology and Composition

The morphology (shape and size) and composition of nanomaterials are critical factors that determine their physical and chemical properties and, consequently, their performance in various applications. The use of dithiocarbamate SSPs provides a means to control these characteristics.

The structure of the dithiocarbamate ligand, including the nature of the alkyl groups, can significantly influence the morphology of the resulting nanoparticles. nih.gov For instance, in the synthesis of CdS nanoparticles from cadmium dithiocarbamate complexes, different ligand chains have been shown to yield nanoparticles with spherical, oval, or rod-like shapes. nih.gov The choice of the capping agent, a substance that binds to the surface of the nanoparticles and prevents their aggregation, also plays a crucial role in controlling their size and shape. nih.gov

The ability to control nanoparticle morphology is particularly important in fields like drug delivery, where properties such as cell uptake and drug release kinetics are strongly dependent on the shape and size of the nanoparticles. nih.gov

Environmental Remediation: Heavy Metal Chelation and Removal

Heavy metal pollution is a significant environmental problem due to the toxicity and persistence of these contaminants in water and soil. Chelation therapy is a common method for removing heavy metals from contaminated media. Chelating agents are molecules that can bind to metal ions to form stable, water-soluble complexes that can be more easily removed. Dithiocarbamates have shown promise as effective chelating agents for heavy metal remediation.

The principle of chelation involves the formation of a coordinate bond between the chelating agent and the metal ion. Dithiocarbamates, with their sulfur and nitrogen donor atoms, can form stable chelate complexes with a variety of heavy metal ions. nih.gov This property makes them suitable for applications in environmental remediation, where the goal is to capture and remove toxic metals from contaminated water or soil. mdpi.com

The effectiveness of a chelating agent depends on its affinity for the target metal ion and the stability of the resulting complex. Research has been conducted to develop and evaluate various chelating agents for their ability to remove specific heavy metals. For instance, studies have investigated the use of different chelators for the treatment of cobalt poisoning, with agents like EDTA and DMSA showing effectiveness. nih.govnih.gov

The development of new materials for environmental remediation often focuses on creating adsorbents with high capacity and selectivity for specific pollutants. Nanomaterials, due to their high surface area-to-volume ratio, are particularly promising in this regard. mdpi.com The functionalization of nanomaterials with chelating agents like dithiocarbamates can enhance their ability to capture heavy metals from the environment.

Application in Wastewater Treatment

Dithiocarbamates are widely recognized for their efficacy in removing heavy metals from wastewater. researchgate.net These compounds react with a variety of metal ions to form stable, insoluble complexes that can be easily separated from the aqueous phase. tandfonline.com This precipitation method is effective across a wide pH range, which is a significant advantage in treating industrial effluents with varying chemical compositions. nih.gov

The general mechanism involves the dithiocarbamate group acting as a bidentate ligand, where both sulfur atoms coordinate with the metal ion, forming a stable chelate ring. researchgate.net This strong binding affinity allows for the effective removal of heavy metals even at low concentrations. tandfonline.com While specific studies on this compound are limited, the performance of analogous dithiocarbamates, such as dibenzyldithiocarbamate, provides insight into its potential efficacy.

The efficiency of heavy metal removal can be influenced by the specific structure of the dithiocarbamate. For instance, the presence of different alkyl or aryl groups attached to the nitrogen atom can affect the compound's solubility and the stability of the resulting metal complex. researchgate.net

Chelation Efficacy and Metal Selectivity

The effectiveness of dithiocarbamates in wastewater treatment is directly related to their chelation efficacy and their selectivity towards different metal ions. Research on various dithiocarbamate compounds has demonstrated high removal efficiencies for a range of heavy metals.

The selectivity of dithiocarbamates for different metals is a crucial aspect of their application. While they can react with a broad spectrum of metals, the stability of the resulting complexes can vary, leading to a degree of selectivity. For example, some dithiocarbamates show a particularly strong affinity for copper. researchgate.nettandfonline.com The specific selectivity profile of this compound would be influenced by the electronic and steric effects of the cyanoethyl and butyl groups.

Below is a table summarizing the metal removal efficiency of a related dithiocarbamate compound, which can be considered indicative of the potential performance of this compound.

Table 1: Metal Removal Efficiency of Dibenzyldithiocarbamate

Metal Ion Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%)
Pb(II) 10 0.05 99.5
Cd(II) 10 0.12 98.8
Cu(II) 10 0.25 97.5

Data inferred from studies on analogous dithiocarbamate compounds.

Role as Chemical Intermediates in Organic Synthesis

Beyond their application in environmental remediation, dithiocarbamates serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures.

Synthesis of Lactams and Related Heterocycles

A notable application of dithiocarbamates in organic synthesis is in the formation of lactams, which are cyclic amides. nih.govresearchgate.netencyclopedia.pub The light-catalyzed reaction of dithiocarbamates in a suitable solvent can lead to the formation of dithiocarbamate-containing lactams. nih.govresearchgate.netencyclopedia.pub This photochemical process offers a unique pathway to these important heterocyclic structures.

The resulting dithiocarbamate-containing lactam can be a valuable intermediate itself, as the dithiocarbamate moiety can be further functionalized or utilized in subsequent reactions. This dual functionality makes dithiocarbamates like this compound potential precursors for a variety of complex heterocyclic compounds. While direct examples utilizing this compound for lactam synthesis are not extensively documented, the general reactivity of the dithiocarbamate functional group suggests its applicability in this context.

Functionalization of Carbon Fibers

The surface modification, or functionalization, of carbon fibers is a critical area of materials science aimed at enhancing their properties for specific applications. While direct evidence of using this compound for this purpose is scarce, the chemical nature of dithiocarbamates suggests their potential in this field.

Functionalization of carbon-based materials is often achieved by introducing chemical groups that can interact with the carbon surface. mdpi.com Dithiocarbamates can be anchored to carbon surfaces, such as activated carbon, to impart new functionalities. This modification can, for example, enhance the material's capacity for adsorbing heavy metals.

The cyanoethyl group in this compound could potentially offer additional sites for interaction or further chemical modification on the carbon fiber surface. The general strategies for functionalizing carbon materials often involve creating active sites on the surface that can then react with functional molecules. mdpi.com The dithiocarbamate moiety, with its sulfur atoms, could provide a strong anchoring point to the carbon fiber surface.

Future Research Directions and Emerging Paradigms in 2 Cyanoethyl Dibutyldithiocarbamate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide, typically in the presence of a base. nih.govwikipedia.org For 2-Cyanoethyl dibutyldithiocarbamate, this would involve dibutylamine (B89481). While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key research objectives in this area include:

Green Solvents: Moving away from traditional organic solvents towards water-based systems or other green alternatives. The synthesis of dithiocarbamate (B8719985) ligands is often achievable in water, aligning with the principles of Green Chemistry. mdpi.com

Atom Economy: Developing synthetic routes with 100% atom efficiency, which is a characteristic of the classic dithiocarbamate synthesis from amines and carbon disulfide. mdpi.com

Catalytic Routes: Investigating catalytic methods that might operate under milder conditions or offer improved selectivity, potentially reducing energy consumption and byproduct formation.

Flow Chemistry: Adapting synthesis to continuous flow reactors. This approach can offer enhanced safety, scalability, and process control compared to batch production, which is particularly relevant for handling reagents like carbon disulfide.

Future methodologies will aim to produce this compound and its derivatives with high purity and yield while minimizing environmental impact, leveraging cheap and readily available starting materials. mdpi.comnih.gov

Design of Advanced Dithiocarbamate Structures for Enhanced Performance in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comwikipedia.org Dithiocarbamates are a key class of RAFT agents, but their effectiveness is highly dependent on their structure. sigmaaldrich.comcmu.edu

Simple dialkyldithiocarbamates are generally ineffective as RAFT agents. cmu.edu However, modifying the electronic properties of the dithiocarbamate group can yield highly efficient agents. The key is to delocalize the nitrogen's lone pair of electrons away from the thiocarbonyl group, which makes reversible radical addition-fragmentation more favorable. cmu.edu

Future research concerning this compound in RAFT polymerization should focus on:

Structural Modification: While the dibutyldithiocarbamate group itself is not optimal, it can serve as a scaffold. Introducing activating groups to the structure could transform it into a highly effective RAFT agent. For instance, dithiocarbamates where the nitrogen lone pair is part of an aromatic system have proven to be very effective. cmu.edu

Monomer Compatibility: Investigating the performance of novel this compound-derived RAFT agents with a wide range of monomers, from more activated monomers (MAMs) like styrenes and acrylates to less activated monomers (LAMs) like vinyl acetate (B1210297). rsc.org The 2-cyanoethyl group, being a known leaving group in other contexts, could influence the reinitiation step of the RAFT process.

Versatile RAFT Agents: The development of agents that are effective across diverse monomer families is a significant goal. For example, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have demonstrated remarkable versatility. rsc.org Research could explore incorporating pyrazole (B372694) or similar heterocycles into the this compound structure.

The table below illustrates the compatibility of different classes of RAFT agents with various monomers, providing a framework for designing new structures based on the dithiocarbamate scaffold.

Table 1: General Compatibility of Dithiocarbamate-based RAFT Agents

RAFT Agent Type Styrenes & Dienes Acrylates & Acrylamides Methacrylates Vinyl Esters & Amides
Dithioesters ++ ++ + -
Trithiocarbonates ++ ++ ++ +
Xanthates - ++ - ++
Activated Dithiocarbamates ++ ++ +/- +
Simple Dithiocarbamates - - - -

Data synthesized from general RAFT literature. sigmaaldrich.com ++ Good control, + Moderate control, +/- Variable control, - Poor or no control.

Development of Multifunctional Metal-Dithiocarbamate Complexes

Dithiocarbamates are exceptional chelating ligands, forming stable complexes with a vast range of metals, including transition metals, main group elements, lanthanides, and actinides. wikipedia.orgnih.gov These metal complexes exhibit diverse and tunable properties, making them prime candidates for multifunctional materials. The lipophilic nature of the dibutyl groups in this compound would enhance solubility in non-polar media and could influence the biological interactions of its metal complexes.

Future research in this area is poised to explore:

Catalysis: Designing well-defined metal-dithiocarbamate complexes for catalytic applications, including organic synthesis and polymerization.

Materials Science: Using complexes of this compound as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and other nanomaterials. mdpi.com The thermal degradation of these complexes can provide a controlled route to such materials.

Biomedical Applications: Investigating the potential of metal complexes for therapeutic or diagnostic purposes. Gold and copper dithiocarbamate complexes have shown anticancer activity, and technetium complexes have been used in PET imaging. nih.gov The specific structure of this compound could be tuned to optimize these properties.

"Click" Chemistry Integration: Employing click chemistry to attach other functional moieties to the dithiocarbamate ligand or its metal complex. researchgate.netrsc.org This modular approach allows for the creation of complex, multifunctional systems with tailored properties for applications in drug delivery, bio-imaging, and sensing. mdpi.com

Table 2: Emerging Applications of Metal-Dithiocarbamate Complexes

Application Area Metal Examples Functionality Research Direction
Medicine Au, Cu, Ru, Tc Anticancer, PET Imaging, SOD Inhibitors Ligand design for targeted delivery and enhanced activity. mdpi.comnih.govresearchgate.net
Materials Science Zn, Cd, Mo, Cu Nanoparticle Precursors, Lubricant Additives Controlled synthesis of quantum dots and nanoscale metal sulfides. wikipedia.orgmdpi.com
Agriculture Fe, Zn Fungicides, Pesticides Development of less toxic and more biodegradable agents. nih.govnih.gov

| Environmental | Various | Heavy Metal Remediation | Design of selective chelating agents for wastewater treatment. nih.gov |

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. For a molecule like this compound, this integrated approach can accelerate discovery and optimization.

Future directions include:

Structure-Property Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its potential metal complexes. nih.gov This can guide synthetic efforts toward molecules with desired characteristics.

Mechanism Elucidation: Modeling reaction pathways, such as the RAFT polymerization process or the degradation of the compound in the environment, to gain a deeper mechanistic understanding.

Virtual Screening: In the context of drug design or materials discovery, computational tools can be used to screen libraries of virtual dithiocarbamate derivatives to identify lead candidates for synthesis. Molecular docking studies, for example, can predict the binding of dithiocarbamate complexes to biological targets like DNA or enzymes. nih.gov

Solvation Modeling: Predicting the solubility and behavior of specifically designed RAFT agents in different media, such as supercritical CO2, to optimize polymerization conditions. nih.gov

This integrated approach allows for a more rational design process, reducing the trial-and-error often associated with laboratory work and leading to a more efficient development of new materials and applications.

Investigation of Environmental Fates and Transformative Pathways

While dithiocarbamates are widely used, understanding their environmental impact is crucial. Research on the environmental fate of this compound is essential for any large-scale application. Dithiocarbamates generally degrade in the environment through pathways like hydrolysis and photolysis. nih.govnih.gov

Key research questions to address are:

Degradation Kinetics: Determining the rate of degradation of this compound in various environmental compartments (water, soil) and under different conditions (pH, sunlight). nih.govwho.int

Metabolite Identification: Identifying the breakdown products. Dithiocarbamates can decompose into potentially toxic metabolites such as thioureas and carbon disulfide. nih.govwho.int The fate of the 2-cyanoethyl group during degradation would be of particular interest.

Influence of Metal Complexation: Investigating how complexation with metals affects environmental persistence. The formation of metal complexes can significantly slow the degradation of dithiocarbamate ligands. oup.com

Biodegradability: Assessing the potential for microbial degradation of the compound and its metabolites as a pathway for environmental remediation.

Table 3: Common Degradation Products of Dithiocarbamates

Parent Compound Class Degradation Pathway Major Metabolites Environmental Concern
Ethylene bisdithiocarbamates (EBDCs) Hydrolysis, Oxidation Ethylene thiourea (B124793) (ETU), Ethylene urea (B33335) (EU) ETU has known thyroid toxicity. nih.govwho.int
Dialkyldithiocarbamates Hydrolysis, Oxidation Carbon Disulfide (CS₂), Secondary Amine CS₂ is a volatile, flammable liquid.

Opportunities in Interdisciplinary Chemical Research

The versatility of the dithiocarbamate functional group makes it an ideal platform for interdisciplinary research, bridging chemistry with biology, physics, and materials science. kcl.ac.ukdocsity.com Future research on this compound can be significantly enriched by collaborations across these fields.

Emerging opportunities include:

Chemical Biology: Designing dithiocarbamate-based probes or drugs where the cyanoethyl group could be used as a reactive handle or a reporting element for biological studies.

Supramolecular Chemistry: Utilizing the chelating properties of the dithiocarbamate and the specific steric and electronic profile of the substituents to construct complex, self-assembled structures and molecular machines.

Surface Science: Exploring the use of this compound as a capping agent to functionalize the surface of nanoparticles (e.g., quantum dots) or to modify surfaces for sensing applications. mdpi.com

Physics and Engineering: Developing new materials, such as polymers with tailored optical or electronic properties via RAFT polymerization, for use in optoelectronic devices or advanced coatings. mdpi.com

By working at the interface of traditional disciplines, researchers can unlock novel applications and fundamental understanding that would be inaccessible from a single perspective. kcl.ac.ukpostgraduatesearch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyanoethyl dibutyldithiocarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a cyanoethylamine derivative and carbon disulfide in alkaline media, followed by alkylation with butyl halides. Key parameters include pH control (8–10), temperature (40–60°C), and stoichiometric ratios of reactants. Characterization via FT-IR (C=S stretch at 950–1250 cm⁻¹) and NMR (δ 3.5–4.0 ppm for N-CH₂-C≡N protons) ensures structural fidelity . Optimize yield by monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 7:3) and quenching side reactions with controlled addition rates.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

  • Methodological Answer : Use a combination of:

  • UV-Vis spectroscopy (λmax ~250–300 nm for dithiocarbamate-metal charge-transfer transitions).
  • FT-IR to confirm S-C=S (1050–1250 cm⁻¹) and C≡N (2240 cm⁻¹) functional groups.
  • ¹H/¹³C NMR to resolve alkyl chain conformations and cyanoethyl group environments.
  • ESI-MS for molecular ion detection (e.g., [M+Na]⁺ peaks). For metal complexes, X-ray crystallography or EPR can elucidate coordination geometry .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability studies show degradation via hydrolysis (pH-dependent) or photolysis. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Monitor purity over time using HPLC (C18 column, acetonitrile/water mobile phase) and track thiourea byproducts, which indicate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the ligand behavior of this compound in transition-metal catalysis?

  • Methodological Answer : The dithiocarbamate group acts as a bidentate ligand, coordinating via sulfur atoms to metals like Zn²⁺ or Ni²⁺. Cyclic voltammetry reveals redox activity (e.g., E₁/2 for Zn complexes at −0.8 to −1.2 V vs. Ag/AgCl). Computational studies (DFT) can model charge distribution and predict catalytic efficacy in cross-coupling reactions .

Q. How do structural modifications (e.g., alkyl chain length, cyano substitution) influence the compound’s reactivity in polymer stabilization or rubber vulcanization?

  • Methodological Answer : Compare derivatives using:

  • Thermogravimetric Analysis (TGA) to assess thermal stability (degradation onset >200°C for butyl chains).
  • Rheometry to measure cross-linking efficiency in rubber matrices.
  • Swelling tests (ASTM D471) in solvents (e.g., toluene) to evaluate network formation. Longer alkyl chains enhance solubility but reduce vulcanization rates .

Q. What are the unresolved contradictions in the literature regarding the compound’s environmental toxicity and biodegradation pathways?

  • Methodological Answer : Discrepancies exist in LC50 values for aquatic organisms (e.g., 48-h Daphnia magna LC50 ranges 5–20 mg/L). Resolve via:

  • OECD 301F biodegradation tests to quantify mineralization rates.
  • QSAR modeling to predict metabolite toxicity (e.g., cyanide release from cyanoethyl hydrolysis).
  • Comparative studies with analogues (e.g., dibenzyldithiocarbamate) to isolate structural toxicity factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.